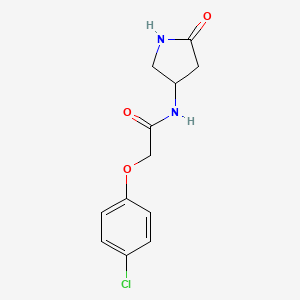

N-(2-((4-(2-metoxifenil)piperazin-1-il)sulfonil)etil)furan-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antagonista del Receptor Alfa1-Adrenérgico

Este compuesto ha sido identificado como un posible antagonista para los receptores alfa1-adrenérgicos . Los receptores alfa1-adrenérgicos se encuentran entre los receptores acoplados a proteínas G más estudiados y son un objetivo significativo para el tratamiento de diversas afecciones neurológicas .

Tratamiento de Trastornos Cardíacos

La activación o el bloqueo de los receptores adrenérgicos es un enfoque terapéutico importante para el tratamiento de numerosos trastornos como la hipertrofia cardíaca, la insuficiencia cardíaca congestiva, la hipertensión, la angina de pecho y las arritmias cardíacas .

Tratamiento de Trastornos Respiratorios

Este compuesto podría usarse potencialmente en el tratamiento de trastornos respiratorios como el asma y la anafilaxis .

Tratamiento de Hiperplasia Prostática

El compuesto podría usarse en el tratamiento de la hiperplasia prostática benigna . Los receptores alfa1-adrenérgicos juegan un papel crucial en la contracción de los músculos lisos de la próstata .

Tratamiento de la Depresión

El compuesto podría usarse potencialmente en el tratamiento de la depresión . Los receptores alfa1-adrenérgicos se han asociado con numerosas afecciones psiquiátricas .

Tratamiento del Hipertiroidismo

Este compuesto podría usarse potencialmente en el tratamiento del hipertiroidismo . Los receptores alfa1-adrenérgicos juegan un papel significativo en la regulación de los niveles de hormona tiroidea .

Mecanismo De Acción

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) and acetylcholinesterase (AChE) . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and thus plays a key role in nerve signal transmission .

Mode of Action

This compound acts as a ligand for alpha1-adrenergic receptors, showing affinity in the range from 22 nM to 250 nM . It binds to these receptors, leading to their activation or blockade, which is a major therapeutic approach for the treatment of numerous disorders . Additionally, it has been found to be a potential acetylcholinesterase inhibitor (AChEI), which means it can prevent the breakdown of acetylcholine, thereby increasing central cholinergic neurotransmission .

Biochemical Pathways

The activation or blockade of alpha1-adrenergic receptors affects various biochemical pathways associated with numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . The inhibition of acetylcholinesterase leads to an increase in acetylcholine levels, which can ameliorate the alterations induced by neurotoxic agents .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile for advanced investigation as potential alpha1-adrenergic receptor antagonists .

Result of Action

The compound’s action results in significant alterations in the short-term memory and anxiety levels in animal models, which were improved after treatment . It also attenuated the neurotoxic effects of certain agents as shown by the improvement in performance in behavioral tests and in lowering AChE activity .

Análisis Bioquímico

Biochemical Properties

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide has been found to interact with acetylcholinesterase (AChE), an enzyme crucial for neurotransmission . This interaction suggests that the compound may play a role in modulating cholinergic neurotransmission .

Cellular Effects

In cellular processes, N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide has been observed to influence cell function by modulating the activity of AChE . This modulation can impact cell signaling pathways and gene expression related to cholinergic neurotransmission .

Molecular Mechanism

At the molecular level, N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide exerts its effects through binding interactions with AChE . This binding can inhibit or activate AChE, leading to changes in gene expression and impacting neurotransmission .

Temporal Effects in Laboratory Settings

In vivo studies have shown that the compound can ameliorate alterations induced by neurotoxic agents over a period of 6 weeks .

Dosage Effects in Animal Models

The compound has been administered at dosages of 3 and 5 mg/kg in rats for neuroprotective studies .

Metabolic Pathways

Given its interaction with AChE, it may be involved in pathways related to cholinergic neurotransmission .

Transport and Distribution

Its interaction with AChE suggests it may be distributed in areas where this enzyme is present .

Subcellular Localization

Given its interaction with AChE, it may be localized in areas where this enzyme is present .

Propiedades

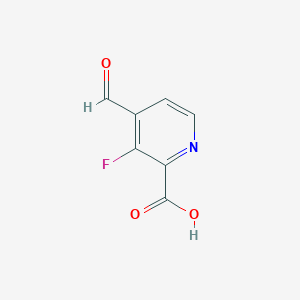

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O5S/c1-25-16-6-3-2-5-15(16)20-9-11-21(12-10-20)27(23,24)14-8-19-18(22)17-7-4-13-26-17/h2-7,13H,8-12,14H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBXVFKZIAHZDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2472466.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2472470.png)

![ethyl [7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2472474.png)

![3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2472477.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide](/img/structure/B2472480.png)

![ethyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2472481.png)

![2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2472483.png)

![(E)-4-(Dimethylamino)-N-[2-(4-methylphenyl)ethyl]-N-(oxolan-2-ylmethyl)but-2-enamide](/img/structure/B2472484.png)